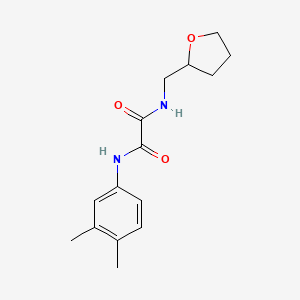
(2E)-3-(3-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-ニトロフェニル)-1-(4-フェニルピペラジン-1-イル)プロプ-2-エン-1-オンは、ピペラジン誘導体のクラスに属する合成有機化合物です。これらの化合物は、多様な生物活性で知られており、その治療の可能性について研究されています。
準備方法
合成経路と反応条件
(2E)-3-(3-ニトロフェニル)-1-(4-フェニルピペラジン-1-イル)プロプ-2-エン-1-オンの合成は、通常、以下の手順を伴います。
出発物質: 合成は、3-ニトロベンズアルデヒドや4-フェニルピペラジンなどの適切な出発物質を選択することから始まります。
縮合反応: 重要なステップには、水酸化ナトリウムなどの塩基の存在下、3-ニトロベンズアルデヒドと4-フェニルピペラジンとの間の縮合反応が含まれ、目的の生成物が生成されます。
精製: 次に、粗生成物は、再結晶やカラムクロマトグラフィーなどの技術を用いて精製されます。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大限に高めるために反応条件を最適化する必要があるでしょう。これには、連続フローリアクター、自動合成プラットフォーム、高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
(2E)-3-(3-ニトロフェニル)-1-(4-フェニルピペラジン-1-イル)プロプ-2-エン-1-オンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。
還元: この化合物は、対応する酸化物または他の誘導体を形成するために酸化することができます。
置換: フェニル基は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 水素ガス、パラジウム炭素触媒(Pd/C)。
還元: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)。
置換: ハロゲン化剤、アミンやアルコールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニトロ基の還元はアミノ誘導体を生成し、置換反応はフェニル環にさまざまな官能基を導入する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: さまざまな病気の薬剤候補として、その治療の可能性について調査されています。
産業: 新しい材料の開発や、他の産業的に関連する化合物の合成の前駆体として使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用機序
(2E)-3-(3-ニトロフェニル)-1-(4-フェニルピペラジン-1-イル)プロプ-2-エン-1-オンの作用機序は、その特定の生物活性によって異なります。一般的に、このような化合物は、酵素、受容体、またはDNAなどの分子標的に作用し、生物学的経路の調節につながる可能性があります。正確なメカニズムには、分子ドッキング、生化学的アッセイ、細胞実験などの詳細な研究が必要です。
類似の化合物との比較
類似の化合物
(2E)-3-(3-ニトロフェニル)-1-(4-メチルピペラジン-1-イル)プロプ-2-エン-1-オン: フェニル基の代わりにメチル基を持つ類似の構造。
(2E)-3-(3-ニトロフェニル)-1-(4-エチルピペラジン-1-イル)プロプ-2-エン-1-オン: フェニル基の代わりにエチル基を持つ類似の構造。
独自性
(2E)-3-(3-ニトロフェニル)-1-(4-フェニルピペラジン-1-イル)プロプ-2-エン-1-オンは、ニトロフェニルとフェニルピペラジン両方の部分が存在することで独特であり、その類似体と比べて、異なる生物活性と化学反応性を示す可能性があります。
類似化合物との比較
Similar Compounds
(2E)-3-(3-nitrophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one: Similar structure with a methyl group instead of a phenyl group.
(2E)-3-(3-nitrophenyl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
(2E)-3-(3-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one is unique due to the presence of both nitrophenyl and phenylpiperazine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C19H19N3O3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
(E)-3-(3-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19N3O3/c23-19(10-9-16-5-4-8-18(15-16)22(24)25)21-13-11-20(12-14-21)17-6-2-1-3-7-17/h1-10,15H,11-14H2/b10-9+ |
InChIキー |
XPOKLETXHYWLTJ-MDZDMXLPSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-](/img/structure/B11641760.png)
![ethyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11641773.png)

![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11641830.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)
![methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)


![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641850.png)
